molecular formula C6H10O3 B577406 3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS No. 1314970-28-9

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Cat. No. B577406
M. Wt: 130.143
InChI Key: GJFHHQJYZGSYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a chemical compound with the CAS Number: 16286-86-5 . It is a white to yellow solid at room temperature . The molecular weight of this compound is 130.14 .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-3-methylcyclobutanecarboxylic acid is C6H10O3 . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .


Physical And Chemical Properties Analysis

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a white to yellow solid at room temperature . It has a melting point of 152-153°C .

Scientific Research Applications

  • Synthesis and Properties of Cyclobutyl Analogues of Threonine : Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are conformationally restricted analogues of threonine with fixed spatial orientation of functional groups. These compounds displayed distinct pKa values and almost planar cyclobutane rings according to X-ray data (Feskov et al., 2017).

  • Synthesis and Properties of Fluoro Analogues : Chernykh et al. (2016) developed cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. The study noted differences in pKa values for the carboxylic acid and amino groups in these stereoisomers, influenced by fluorine atoms (Chernykh et al., 2016).

  • Analysis of Cyclobutene Ester and Formyl Group Reactions : Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate and studied its thermolysis to understand the torquoselectivity in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

  • Study of 3-Methylglutaric Acid in Energy Metabolism : Jones, Peréz, and Ryan (2019) investigated 3-methylglutaric acid, a compound related to 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in the context of energy metabolism and mitochondrial function. The study highlighted a novel biosynthetic pathway termed "the acetyl CoA diversion pathway" (Jones, Peréz, & Ryan, 2019).

  • Investigation of Artefacts in Organic Acid Analysis : Jones and Chalmers (2000) examined the occurrence of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids during gas chromatography and mass spectrometry analysis, identifying issues with quantification and diagnosis (Jones & Chalmers, 2000).

  • Development of Cancer Drugs Using Cyclobutanedicarboxylate Derivatives : Pavlova et al. (2023) explored the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid for designing better versions of carboplatin, a chemotherapy drug (Pavlova et al., 2023).

Safety And Hazards

The safety information for 3-Hydroxy-3-methylcyclobutanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHQJYZGSYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717722
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylcyclobutanecarboxylic acid

CAS RN

16286-86-5
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
IO Feskov, AV Chernykh, IS Kondratov… - The Journal of …, 2017 - ACS Publications
Hitherto unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids were synthesized in multigram scale. The obtained compounds can be considered as achiral …
Number of citations: 11 pubs.acs.org
EP Blanchard Jr, A Cairncross - Journal of the American Chemical …, 1966 - ACS Publications
… We obtained 3-hydroxy-3-methylcyclobutanecarboxylic acid (11), which was synthesized for comparison. It seemed reasonable that the addition of water to the central bond could have …
Number of citations: 107 pubs.acs.org
P Grongsaard, PG Bulger, DJ Wallace… - … Process Research & …, 2012 - ACS Publications
The development of a convergent, chromatography-free synthesis of an allosteric Akt kinase inhibitor is described. The route comprised 17 total steps and was used to produce kilogram …
Number of citations: 63 pubs.acs.org
JT Kuethe, K Basu, RK Orr, E Ashley, M Poirier… - Bioorganic & Medicinal …, 2018 - Elsevier
… The slurry was filtered, washed with 6.7 kg of MTBE and dried under vacuum overnight at 40 C to afford 7.1 kg (61%) of 3-hydroxy-3-methylcyclobutanecarboxylic acid 20. The trans-…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.